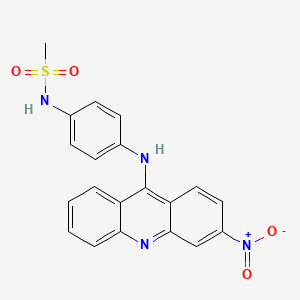
p-(3-Benzyl-3-methyl-1-triazeno)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(3-Benzyl-3-methyl-1-triazeno)benzamide is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine group (NH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzamide typically involves the reaction of benzylamine with a diazonium salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
p-(3-Benzyl-3-methyl-1-triazeno)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, p-(3-Benzyl-3-methyl-1-triazeno)benzamide is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine
Medicinally, this compound has shown promise as an antineoplastic agent. It is being explored for its ability to inhibit the growth of cancer cells by interfering with DNA synthesis.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for creating vibrant and stable colors.
Wirkmechanismus
The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzamide involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-(3-Methyl-1-triazeno)benzoic acid: Similar in structure but lacks the benzyl group.
p-(3-Butyl-3-methyl-1-triazeno)benzonitrile: Contains a butyl group instead of a benzyl group.
Uniqueness
p-(3-Benzyl-3-methyl-1-triazeno)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.
Eigenschaften
CAS-Nummer |
59708-24-6 |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4-[[benzyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C15H16N4O/c1-19(11-12-5-3-2-4-6-12)18-17-14-9-7-13(8-10-14)15(16)20/h2-10H,11H2,1H3,(H2,16,20) |
InChI-Schlüssel |
MLOMFNIJYZFUBS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)

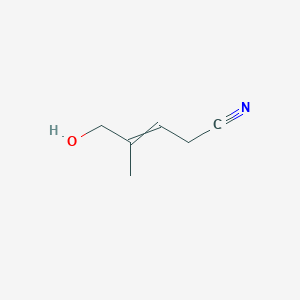
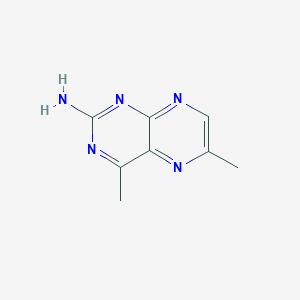

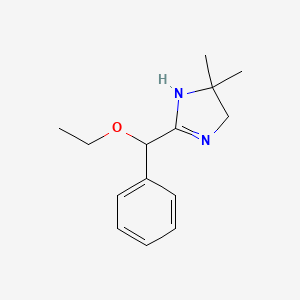

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)
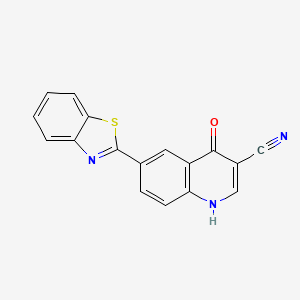
![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)
![2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol](/img/structure/B13944691.png)
